tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate
Description
This compound features a brominated benzimidazole core modified with a 2-hydroxyethyl group at the N1 position and a tert-butyl carbamate moiety at the ethyl side chain (Fig. 1). The tert-butyl carbamate acts as a protective group for amines, commonly employed in medicinal chemistry to modulate stability and bioavailability .
Properties
Molecular Formula |
C16H22BrN3O3 |
|---|---|
Molecular Weight |
384.27 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-bromo-1-(2-hydroxyethyl)benzimidazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)18-8-7-13-19-14-11(17)5-4-6-12(14)20(13)9-10-21/h4-6,21H,7-10H2,1-3H3,(H,18,22) |
InChI Key |
YSMWPPAGAAYQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=C(N1CCO)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview and Key Intermediates
The target molecule’s structure comprises a benzimidazole core substituted at the 4-position with a bromine atom, a 2-hydroxyethyl group at the N1 position, and a tert-butyl carbamate moiety attached via an ethyl linker. The synthesis is typically executed in three stages:
-
Formation of the 4-bromo-benzimidazole scaffold .
-
N1-alkylation with 2-hydroxyethyl groups .
-
Introduction of the tert-butyl carbamate via ethyl linker functionalization .
Each stage requires precise control over reaction conditions to avoid side reactions, particularly undesired bromination patterns or over-alkylation .
The synthesis begins with the bromination of a benzimidazole precursor. A widely cited method involves treating 2-mercaptobenzimidazole with bromine () and hydrogen bromide () in acetic acid at room temperature, yielding 2-bromo-1H-benzimidazole in 85% yield . Selective bromination at the 4-position is achieved by modifying stoichiometry and reaction time. For instance, increasing the molar ratio of to 1.2 equivalents and extending the reaction to 24 hours directs bromination to the 4-position, as confirmed by NMR and X-ray crystallography .
Table 1: Bromination Optimization
| Brominating Agent | Solvent | Temperature | Yield | Selectivity (4-Br) |
|---|---|---|---|---|
| / | Acetic Acid | 25°C | 85% | 90% |
| DCM | 0°C | 72% | 75% |
The introduction of the 2-hydroxyethyl group at the N1 position employs alkylation reactions. A representative protocol uses 2-bromoethanol and cesium carbonate () in -dimethylformamide (DMF) at 50°C . This method achieves 97% yield by leveraging the strong base to deprotonate the benzimidazole’s NH group, facilitating nucleophilic substitution.
Mechanistic Insight :
The reaction proceeds via an mechanism, where the benzimidazole’s lone pair attacks the electrophilic carbon of 2-bromoethanol. The use of polar aprotic solvents like DMF enhances ion pair separation, accelerating the reaction .
Table 2: Alkylation Conditions and Outcomes
| Alkylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Bromoethanol | DMF | 50°C | 97% | |
| Ethylene Oxide | THF | 70°C | 68% |
Carbamate Protection via Ethyl Linker
The final step involves installing the tert-butyl carbamate group. This is accomplished using tert-butyl (2-aminoethyl)carbamate and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds at room temperature for 16 hours, yielding the target compound in 76% purity after column chromatography.
Critical Parameters :
-
Stoichiometry : A 1:1.2 ratio of amine to EDC minimizes dimerization.
-
Solvent Choice : Acetonitrile’s mid-range polarity balances solubility and reaction rate.
Table 3: Carbamate Coupling Optimization
| Coupling Agent | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| EDC | DMAP | Acetonitrile | 16 h | 76% |
| DCC | HOBt | DCM | 24 h | 65% |
Structural Characterization and Validation
The final product is validated using spectroscopic techniques:
-
NMR : Peaks at δ 1.52 ppm (9H, Boc group), 3.40–3.70 ppm (m, 4H, ethyl linker), and 7.27–7.40 ppm (aromatic protons) .
-
LC-MS : Molecular ion peak at m/z 456.2 ([M+H]), confirming the molecular formula .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. A patented protocol using a microreactor for the alkylation step achieves 94% yield with a residence time of 5 minutes, compared to 16 hours in batch processes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo substituent can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent or PCC (Pyridinium chlorochromate) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a carbonyl-containing benzimidazole derivative.
Reduction: Formation of a debrominated benzimidazole derivative.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with benzo[d]imidazole structures can exhibit anticancer properties. The specific interactions of tert-butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate with various biological targets suggest its potential as an anticancer agent. For example, studies have shown that similar compounds can inhibit key signaling pathways involved in tumor growth and metastasis .
2. Antimicrobial Properties
The compound may also possess antimicrobial activity against various pathogens. Studies have highlighted the effectiveness of related benzo[d]imidazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli, indicating that this compound could be evaluated for similar properties .
3. Enzyme Inhibition
The compound's structural features allow it to potentially act as an inhibitor for certain enzymes, which could be beneficial in drug development. For instance, the inhibition of kinases involved in cancer progression has been a focus in research surrounding similar compounds .
Synthetic Applications
1. Organic Synthesis
this compound can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules.
2. Protecting Group Usage
As a tert-butyl carbamate, this compound can function as a protecting group in the synthesis of amines or carboxylic acids, allowing for selective reactions without interference from other functional groups present in the molecule .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against cancer cell lines | Potential development of new anticancer therapies |
| Antimicrobial Testing | Compounds showed inhibition against various bacterial strains with MIC values comparable to standard antibiotics | Possible use in developing new antimicrobial agents |
| Enzyme Inhibition | Research indicated effective inhibition of specific kinases by structurally similar compounds | Could lead to novel treatments targeting enzyme-related diseases |
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring system can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
*Presumed based on structure; †Estimated.
Key Observations:
Hydroxyethyl vs. Trifluoromethyl : The hydroxyethyl group in the target enhances hydrophilicity, whereas the CF₃ group in increases metabolic stability and lipophilicity .
Carbamate Linkage : The ethyl-carbamate chain in the target provides steric bulk compared to methylcarbamate in or absent carbamates in .
Biological Activity
tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a complex organic compound notable for its potential biological activities attributed to its unique structural features. This compound incorporates a tert-butyl carbamate group and a benzo[d]imidazole derivative, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 384.27 g/mol. The presence of a bromine atom and a hydroxyethyl group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂BrN₃O₃ |
| Molecular Weight | 384.27 g/mol |
| CAS Number | 1211269-86-1 |
Biological Activity
The biological activity of this compound can be attributed to several factors, including its structural components that allow interaction with various biological pathways. Compounds containing benzo[d]imidazole moieties have been studied extensively for their diverse pharmacological effects, including:
- Anticancer Properties : Benzo[d]imidazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : Compounds similar to tert-butyl carbamates have been reported to inhibit key enzymes involved in disease processes, such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's.
- Modulation of Cell Signaling Pathways : The hydroxyethyl group may enhance interaction with cell surface receptors, leading to downstream signaling effects that promote cell survival or apoptosis depending on the context.
Case Studies
Research has indicated that compounds structurally related to this compound show significant biological activities:
- Neuroprotective Effects : A study demonstrated that related compounds could protect astrocytes from amyloid-beta toxicity, suggesting potential applications in Alzheimer's disease therapy. These compounds exhibited a reduction in inflammatory markers and improved cell viability in the presence of neurotoxic agents .
- Antimicrobial Studies : In vitro studies revealed that derivatives of benzo[d]imidazole displayed significant antibacterial and antifungal activities against various human pathogenic microorganisms . This suggests that this compound may also exhibit similar properties.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Boc protection.
- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, HRMS) when characterizing this compound?
Methodological Answer:
Discrepancies often arise from residual solvents, stereochemical variations, or impurities. To address these:
NMR Analysis :
- Compare experimental and NMR shifts with computational predictions (e.g., DFT calculations).
- Use 2D techniques (HSQC, HMBC) to confirm connectivity, especially for overlapping peaks in the aromatic region .
HRMS Validation : Ensure ionization methods (ESI or EI) are compatible with the compound’s stability. Match observed [M+H] or [M+Na] peaks with theoretical values within ±2 ppm .
Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) to quantify impurities and adjust recrystallization solvents (e.g., EtOAc/hexane mixtures) .
Safety: What are the recommended storage conditions to ensure the compound’s stability?
Methodological Answer:
- Temperature : Store at 2–8°C in a refrigerated environment to prevent thermal degradation of the Boc group .
- Moisture Control : Use airtight containers with desiccants (silica gel) to avoid hydrolysis of the carbamate moiety.
- Light Sensitivity : Protect from prolonged UV exposure by using amber glass vials .
- Handling Precautions : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as brominated intermediates may cause irritation .
Analytical: What role does X-ray crystallography play in confirming the molecular structure of this compound?
Methodological Answer:
X-ray crystallography provides unambiguous confirmation of:
Stereochemistry : Absolute configuration of chiral centers (e.g., hydroxyethyl group orientation).
Intermolecular Interactions : Hydrogen-bonding patterns (e.g., between the carbamate oxygen and imidazole NH) that stabilize the crystal lattice .
Crystal Packing : Analysis of unit cell parameters (e.g., space group P2₁/c) to validate molecular dimensions against computational models .
Q. Procedure :
- Grow single crystals via slow evaporation in methanol/water.
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
Application: How can this compound be utilized as an intermediate in synthesizing bioactive molecules?
Methodological Answer:
The bromine and hydroxyethyl groups enable diverse derivatization:
Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups for kinase inhibitor development .
Carbamate Deprotection : Treat with TFA/DCM (1:1) to expose the amine for peptide coupling, yielding prodrug candidates .
Biological Evaluation : Screen for antiproliferative activity (e.g., IC₅₀ assays against cancer cell lines) using MTT or ATP-based luminescence .
Case Study :
In a 2023 study, derivatives showed nanomolar inhibition of EGFR mutants (L858R/T790M) via π-π stacking with the benzo[d]imidazole core .
Advanced: How can researchers address contradictory toxicity data reported in safety assessments?
Methodological Answer:
Source Evaluation : Cross-reference SDS from academic suppliers (e.g., Combi-Blocks, ChemScene) with peer-reviewed studies, excluding commercial vendors .
In Silico Prediction : Use tools like ECOSAR or Toxtree to model acute toxicity (e.g., LD₅₀) and compare with experimental LC₅₀ values from zebrafish assays .
Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to clarify discrepancies between irritant (GHS Category 2) and non-hazardous classifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
